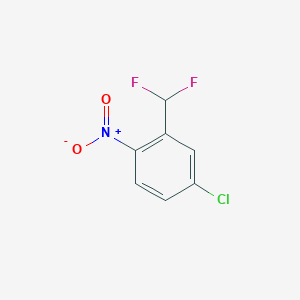
4-Chloro-2-(difluoromethyl)-1-nitrobenzene
Cat. No. B8682896
M. Wt: 207.56 g/mol
InChI Key: WJXGYWQRHKKNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08642640B2
Procedure details


Under a nitrogen atmosphere, to a solution of 5-chloro-2-nitrobenzaldehyde (6.0 g, 32 mmol) in methylene chloride (40 mL), diethylaminosulfur trifluoride (5.0 mL, 38 mmol) was gradually added under ice-cooling, and the mixture was stirred at the same temperature for 1 hour. Saturated brine was added to stop the reaction, and after the precipitated solid was filtered, the mother liquid was extracted with methylene chloride. After it was dried with sodium sulfate, the solvent was distilled off under reduced pressure to give 4-chloro-2-(difluoromethyl)-1-nitrobenzene (6.0 g) as a crude product. The present compound was used for the subsequent reaction without further purification. Under a nitrogen atmosphere, to a solution of the above 4-chloro-2-(difluoromethyl)-1-nitrobenzene (6.0 g) in ethanol (0.10 L), stannous chloride dihydrate (28 g, 0.13 mol) and concentrated hydrochloric acid (20 mL) were successively added under ice-cooling, and the mixture was stirred at room temperature for 40 minutes. After the reaction, ethanol was distilled off under reduced pressure and a 5M aqueous sodium hydroxide solution was added under ice-cooling to make it basic. Thereafter, it was extracted with ethyl acetate and after it was successively washed with water and saturated brine, it was dried with sodium sulfate and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane, 1:3, v/v) to give the title compound (4.2 g, 76%) as a solid.

[Compound]
Name
stannous chloride dihydrate
Quantity
28 g
Type
reactant
Reaction Step One




Name
Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[C:4]([CH:11]([F:13])[F:12])[CH:3]=1.Cl>C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([CH:11]([F:12])[F:13])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(C=C1)[N+](=O)[O-])C(F)F
|
[Compound]
|
Name
|
stannous chloride dihydrate
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0.1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 40 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The present compound was used for the subsequent reaction without further purification
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a 5M aqueous sodium hydroxide solution was added under ice-
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Thereafter, it was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
after it was successively washed with water and saturated brine, it
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried with sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate/hexane, 1:3
|
Outcomes


Product
Details
Reaction Time |
40 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=C(N)C=C1)C(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.2 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
